5-bromo-N-(4-iodophenyl)thiophene-2-carboxamide
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Overview
Description
“5-bromo-N-(4-iodophenyl)thiophene-2-carboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The thiophene ring is substituted with a bromine atom at the 5-position and a carboxamide group at the 2-position. The nitrogen in the carboxamide group is further substituted with a 4-iodophenyl group .
Molecular Structure Analysis
The molecular structure of “5-bromo-N-(4-iodophenyl)thiophene-2-carboxamide” would be expected to have a planar thiophene ring with the bromine, carboxamide, and 4-iodophenyl groups extending out from the plane of the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-bromo-N-(4-iodophenyl)thiophene-2-carboxamide” would be expected to be similar to those of related compounds. For example, 5-Bromo-2-thiophenecarboxaldehyde has a boiling point of 105-107 °C at 11 mmHg and a density of 1.607 g/mL at 25 °C .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 5-bromo-N-(4-iodophenyl)thiophene-2-carboxamide, focusing on six unique applications:
Pharmaceutical Development
5-bromo-N-(4-iodophenyl)thiophene-2-carboxamide has shown potential in pharmaceutical research due to its unique structural properties. The compound’s thiophene ring and halogen substitutions make it a candidate for developing new drugs with enhanced bioavailability and efficacy. It can be used as a scaffold for synthesizing various bioactive molecules, potentially leading to new treatments for diseases such as cancer, inflammation, and bacterial infections .
Organic Electronics
The compound’s thiophene core is valuable in the field of organic electronics. Thiophene derivatives are known for their excellent electronic properties, making them suitable for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The presence of bromine and iodine atoms can further enhance the electronic characteristics, potentially leading to more efficient and stable electronic devices .
Material Science
In material science, 5-bromo-N-(4-iodophenyl)thiophene-2-carboxamide can be utilized to develop new materials with unique properties. Its ability to undergo various chemical modifications allows for the creation of polymers and copolymers with specific mechanical, thermal, and optical properties. These materials can be used in applications ranging from coatings and adhesives to advanced composites .
Catalysis
The compound can serve as a ligand or catalyst in various chemical reactions. Its structure allows it to coordinate with metals, forming complexes that can catalyze a wide range of organic transformations. This includes cross-coupling reactions, which are essential in the synthesis of complex organic molecules. The presence of halogen atoms can also facilitate halogen exchange reactions, further expanding its utility in catalysis .
Agricultural Chemistry
In agricultural chemistry, 5-bromo-N-(4-iodophenyl)thiophene-2-carboxamide can be explored for its potential as a pesticide or herbicide. Thiophene derivatives have been studied for their biological activity against various pests and weeds. The compound’s unique structure may offer new avenues for developing more effective and environmentally friendly agricultural chemicals .
Biological Probes
The compound can be used as a biological probe in research to study various biological processes. Its ability to interact with biological molecules makes it a useful tool for investigating enzyme activities, protein interactions, and cellular pathways. This can lead to a better understanding of disease mechanisms and the development of new diagnostic tools .
These applications highlight the versatility and potential of 5-bromo-N-(4-iodophenyl)thiophene-2-carboxamide in various scientific fields. If you need more detailed information on any specific application or additional fields, feel free to ask!
Future Directions
The future directions for “5-bromo-N-(4-iodophenyl)thiophene-2-carboxamide” would depend on its potential applications. Thiophene derivatives have shown a wide variety of applications including in the fields of materials chemistry, agrochemicals, and pharmaceuticals . Therefore, “5-bromo-N-(4-iodophenyl)thiophene-2-carboxamide” could potentially be used in these areas.
properties
IUPAC Name |
5-bromo-N-(4-iodophenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrINOS/c12-10-6-5-9(16-10)11(15)14-8-3-1-7(13)2-4-8/h1-6H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOCGRVPUNNXFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=C(S2)Br)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrINOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.